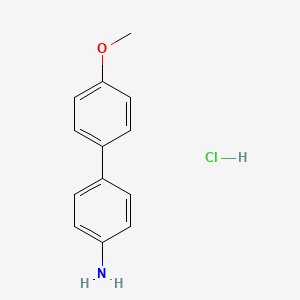

4-Amino-4'-methoxybiphenyl hydrochloride

描述

4-Amino-4’-methoxybiphenyl hydrochloride is a chemical compound with the molecular formula C13H14ClNO. It is also known by other names such as 4-(4-Methoxyphenyl)aniline hydrochloride and 4’-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-methoxybiphenyl hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing biphenyl derivatives.

Industrial Production Methods

In industrial settings, the production of 4-Amino-4’-methoxybiphenyl hydrochloride may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs. The use of environmentally benign organoboron reagents is also a consideration in industrial production .

化学反应分析

Types of Reactions

4-Amino-4’-methoxybiphenyl hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

科学研究应用

Drug Development

Anticancer Activity : Research indicates that compounds similar to 4-amino-4'-methoxybiphenyl hydrochloride exhibit significant anticancer properties. Studies have shown that biphenyl derivatives can induce apoptosis in cancer cells, making them potential candidates for new anticancer drugs. For instance, this compound has been explored for its effects on bladder carcinoma in animal models, where it was found to induce tumor formation at certain doses .

Neuroprotective Effects : There is emerging evidence that certain biphenyl derivatives may cross the blood-brain barrier, offering potential neuroprotective effects. This capability is crucial for developing treatments for neurodegenerative diseases .

Drug Delivery Systems : The compound has been investigated for its role in enhancing drug delivery systems, particularly for delivering therapeutic agents across biological barriers .

Toxicological Studies

Carcinogenicity : this compound has been classified as a potential carcinogen based on studies that show it can induce tumors in laboratory animals when administered at high doses over extended periods . This information is critical for regulatory assessments and safety evaluations in pharmaceutical applications.

Skin Sensitization : The compound has also been studied for its skin sensitization potential using alternative testing methods such as the local lymph node assay (LLNA). These studies help assess the compound's allergenic properties and inform safe handling practices in laboratory settings .

Case Study 1: Bladder Carcinoma Induction

In a study involving BALB/c mice, this compound was administered in drinking water at varying concentrations. Results indicated a dose-dependent increase in the incidence of bladder carcinoma, highlighting the compound's carcinogenic potential .

| Dose (ppm) | Incidence of Bladder Carcinoma (%) |

|---|---|

| 0 | 0 |

| 7 | 10 |

| 14 | 30 |

| 28 | 50 |

| 55 | 70 |

Case Study 2: Neuroprotective Effects

A study investigated the neuroprotective effects of a related biphenyl compound on rat models of brain tumors. The results suggested enhanced survival rates when combined with specific drug delivery techniques that utilized the unique properties of biphenyl derivatives to facilitate drug transport across the blood-brain barrier .

作用机制

The mechanism of action of 4-Amino-4’-methoxybiphenyl hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 4-Amino-4’-hydroxybiphenyl hydrochloride

- 4-Amino-4’-chlorobiphenyl hydrochloride

- 4-Amino-4’-methylbiphenyl hydrochloride

Uniqueness

4-Amino-4’-methoxybiphenyl hydrochloride is unique due to the presence of both amino and methoxy functional groups on the biphenyl scaffold. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

生物活性

4-Amino-4'-methoxybiphenyl hydrochloride (CAS Number: 13219-33-5) is an organic compound that exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and applications in scientific research.

- Molecular Formula : C₁₃H₁₄ClN₁O

- Molecular Weight : Approximately 235.71 g/mol

- Structure : The compound features an amino group and a methoxy group at the para positions of one of the biphenyl rings, enhancing its solubility and reactivity.

This compound acts primarily through its interaction with specific biological targets. It functions as a ligand, binding to various receptors and enzymes, thus modulating their activity. The exact molecular pathways involved depend on the context of its application:

- Receptor Binding : The compound may influence signal transduction pathways by binding to receptors involved in cellular communication.

- Enzymatic Modulation : It can inhibit or activate enzymes, affecting biochemical pathways critical for cell survival and proliferation.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity :

-

Anticancer Properties :

- Research indicates that this compound may possess anticancer activity by inhibiting cellular proliferation in tumor cells. Similar compounds have been noted for their ability to preferentially accumulate in tumor tissues compared to healthy tissues, suggesting a potential therapeutic window for cancer treatment .

- Enzyme Inhibition :

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its analogs:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The hydrochloride form enhances solubility, potentially improving bioavailability.

- Distribution : Similar compounds have shown preferential uptake in tumor tissues, indicating a promising profile for targeted therapies.

- Metabolism and Excretion : Further studies are required to elucidate the metabolic pathways and elimination routes for this compound.

属性

IUPAC Name |

4-(4-methoxyphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPYPOQXKPUALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657388 | |

| Record name | 4'-Methoxy[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13219-33-5 | |

| Record name | 4'-Methoxy[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。